molecular formula C17H19ClN2O B2995753 (E)-3-(2-chlorophenyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide CAS No. 1396891-22-7

(E)-3-(2-chlorophenyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide

Cat. No. B2995753
CAS RN: 1396891-22-7
M. Wt: 302.8
InChI Key: UQAAGTQQODTHNW-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chlorophenyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of AKT and mTOR, which are proteins that are involved in the regulation of cell growth and survival. This compound has also been shown to inhibit the activity of HDAC, which is an enzyme that is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(2-chlorophenyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide has various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which leads to the inhibition of cell growth and proliferation. This compound has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-3-(2-chlorophenyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide in lab experiments include its potential applications in cancer research, Alzheimer's disease, and Parkinson's disease. This compound has also been shown to have low toxicity and high selectivity for cancer cells. The limitations of using this compound in lab experiments include its limited solubility in water and its potential to degrade over time.

Future Directions

There are several potential future directions for the study of (E)-3-(2-chlorophenyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide. One potential direction is the study of the compound's potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Another potential direction is the study of the compound's potential applications in drug delivery systems. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new analogs with improved properties.

Synthesis Methods

The synthesis of (E)-3-(2-chlorophenyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide has been achieved using various methods. One such method involves the reaction of 2-chlorobenzaldehyde with pyrrolidine and propargylamine in the presence of a catalyst. The intermediate product is then treated with acryloyl chloride to yield the final product. Another method involves the reaction of 2-chlorobenzaldehyde with propargylamine and pyrrolidine in the presence of a catalyst, followed by the treatment of the intermediate product with acryloyl chloride.

Scientific Research Applications

(E)-3-(2-chlorophenyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide has been studied for its potential applications in various fields of scientific research. One such application is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(4-pyrrolidin-1-ylbut-2-ynyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c18-16-8-2-1-7-15(16)9-10-17(21)19-11-3-4-12-20-13-5-6-14-20/h1-2,7-10H,5-6,11-14H2,(H,19,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAAGTQQODTHNW-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNC(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CC#CCNC(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-chlorophenyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.